molecular formula C19H24N6S B6441931 6-{4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile CAS No. 2548975-89-7

6-{4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile

Cat. No.: B6441931
CAS No.: 2548975-89-7
M. Wt: 368.5 g/mol
InChI Key: FEBQKSRSJPTACC-UHFFFAOYSA-N
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Description

6-{4-[6-tert-Butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile is a heterocyclic compound featuring a pyridine core substituted at position 3 with a cyano group and at position 6 with a piperazine-linked pyrimidine moiety. The pyrimidine ring is further modified at position 6 with a bulky tert-butyl group and at position 2 with a methylsulfanyl (SCH₃) substituent.

Properties

IUPAC Name

6-[4-(6-tert-butyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6S/c1-19(2,3)15-11-17(23-18(22-15)26-4)25-9-7-24(8-10-25)16-6-5-14(12-20)13-21-16/h5-6,11,13H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBQKSRSJPTACC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

5-Chloro-6-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile (CAS 2640845-93-6)

Structural Differences :

  • Pyridine Core: Substituted with a chlorine atom at position 5 (vs.
  • Pyrimidine Ring: Contains a dimethylamino (N(CH₃)₂) group at position 2 and a methyl group at position 6 (vs. methylsulfanyl and tert-butyl in the target compound).

Implications :

  • The dimethylamino group enhances electron density on the pyrimidine ring, which may improve solubility in polar solvents but reduce metabolic stability due to susceptibility to oxidation .
  • The absence of a tert-butyl group reduces steric hindrance, possibly enabling interactions with deeper binding pockets in biological targets.

2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile

Structural Differences :

  • Pyridine Core : Substituted with a phenyl group at position 4 and a thiophene ring at position 6 (vs. a pyrimidine-linked piperazine in the target compound).
  • Piperazine Substituent : Methyl group at position 4 (vs. unsubstituted piperazine in the target compound).

Implications :

  • The thiophene and phenyl groups enhance π-π stacking interactions, which could improve binding to aromatic residues in enzymes or receptors .
  • The methylpiperazine group may increase lipophilicity and membrane permeability compared to the bulkier pyrimidine-piperazine moiety in the target compound .

Key Data Table: Structural and Functional Comparison

Compound Name Pyridine Substituents Pyrimidine/Other Ring Substituents Key Functional Groups Hypothesized Properties
6-{4-[6-tert-Butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile 3-CN, 6-piperazine-pyrimidine 6-tert-butyl, 2-SCH₃ Cyano, tert-butyl, methylsulfanyl High steric hindrance, moderate polarity
5-Chloro-6-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile 5-Cl, 3-CN, 6-piperazine-pyrimidine 2-N(CH₃)₂, 6-CH₃ Chloro, dimethylamino, methyl Higher polarity, lower metabolic stability
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile 3-CN, 2-methylpiperazine, 4-Ph, 6-Th Phenyl, thiophene Cyano, methylpiperazine, thiophene Enhanced π-π interactions, higher lipophilicity

Research Findings and Trends

  • Steric Effects : The tert-butyl group in the target compound likely confers selectivity for targets requiring bulky substituents, whereas its absence in analogs may broaden target range .
  • Electronic Effects: Methylsulfanyl (SCH₃) in the target compound offers a balance of electron donation and metabolic stability, contrasting with the labile dimethylamino group in CAS 2640845-93-6 .
  • Solubility and Bioavailability : The thiophene- and phenyl-substituted compound may exhibit superior membrane permeability due to increased lipophilicity, while the chloro-substituted analog’s polarity could limit absorption .

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